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Compound of Interest

Compound Name: 6-Bromo-1,4-dichlorophthalazine

Cat. No.: B1291835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of bromo-substituted dichlorophthalazines, a class

of heterocyclic compounds with significant potential in medicinal chemistry. The introduction of

bromine atoms into the dichlorophthalazine scaffold can modulate the physicochemical

properties and biological activity of the parent molecule, offering opportunities for the

development of novel therapeutic agents. This document provides a summary of synthetic

methodologies, comparative physicochemical and biological data, and detailed experimental

protocols to assist researchers in the design and evaluation of new phthalazine-based drug

candidates.

Comparative Data of Bromo-Substituted
Dichlorophthalazine Isomers
The following tables summarize key quantitative data for representative isomers of bromo-

substituted dichlorophthalazines. It is important to note that while data for some isomers is

available, other values are predicted based on known chemical principles and data from

analogous compounds due to the limited availability of direct comparative studies.

Table 1: Physicochemical Properties of Bromo-Dichlorophthalazine Isomers
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Predicted
Melting Point
(°C)

Predicted logP

6-Bromo-1,4-

dichlorophthalazi

ne

C₈H₃BrCl₂N₂ 277.93 175-180 3.5

5-Bromo-1,4-

dichlorophthalazi

ne

C₈H₃BrCl₂N₂ 277.93 185-190 3.6

7-Bromo-1,4-

dichlorophthalazi

ne

C₈H₃BrCl₂N₂ 277.93 170-175 3.5

Table 2: Spectroscopic Data Comparison (Predicted ¹H and ¹³C NMR Shifts)

Compound
Predicted ¹H NMR (CDCl₃,
δ ppm)

Predicted ¹³C NMR (CDCl₃,
δ ppm)

6-Bromo-1,4-

dichlorophthalazine

8.15 (d, 1H), 7.95 (dd, 1H),

7.80 (d, 1H)

158.5, 155.0, 135.2, 133.8,

131.5, 129.0, 128.8, 125.5

5-Bromo-1,4-

dichlorophthalazine

8.20 (d, 1H), 7.90 (t, 1H), 7.75

(d, 1H)

159.0, 154.8, 136.0, 134.5,

132.0, 130.1, 128.5, 122.0

7-Bromo-1,4-

dichlorophthalazine

8.10 (s, 1H), 7.98 (d, 1H), 7.85

(d, 1H)

158.3, 155.2, 135.0, 134.0,

131.8, 129.5, 128.6, 126.0

Table 3: Comparative Biological Activity (Hypothetical IC₅₀ Values against a Kinase Target)

Recent studies on halogenated phthalazines have indicated that the nature and position of the

halogen substituent can significantly influence their inhibitory activity against protein kinases,

such as TGFβ pathway inhibitors.[1] Generally, an increase in the size of the halogen from

fluorine to bromine has been shown to improve the selectivity index.[1] The following table

presents hypothetical IC₅₀ values to illustrate the potential differences between isomers.
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Compound
Predicted IC₅₀ (nM) against Kinase Target
X

1,4-Dichlorophthalazine 500

6-Bromo-1,4-dichlorophthalazine 150

5-Bromo-1,4-dichlorophthalazine 250

7-Bromo-1,4-dichlorophthalazine 180

Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of bromo-substituted

dichlorophthalazines, based on established methods for related compounds.

General Synthesis of Bromo-Substituted
Dichlorophthalazines
The synthesis of bromo-substituted dichlorophthalazines can be achieved through a multi-step

process starting from the corresponding bromo-phthalic anhydride.

Step 1: Synthesis of Bromo-phthalhydrazide

To a solution of the appropriate bromo-phthalic anhydride (1.0 eq) in glacial acetic acid, add

hydrazine hydrate (1.2 eq).

Reflux the mixture for 4-6 hours.

Cool the reaction mixture to room temperature, which should result in the precipitation of the

product.

Filter the precipitate, wash with cold water, and dry under vacuum to yield the bromo-

phthalhydrazide.

Step 2: Chlorination to Bromo-Dichlorophthalazine

A mixture of the bromo-phthalhydrazide (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq)

is heated at 110-120°C for 3-4 hours.
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After cooling, the excess POCl₃ is removed under reduced pressure.

The residue is carefully poured onto crushed ice with stirring.

The resulting precipitate is filtered, washed with a cold sodium bicarbonate solution and then

with water.

The crude product is dried and can be purified by recrystallization from a suitable solvent

(e.g., ethanol or toluene).

In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific

protein kinase.

Reagent Preparation: Prepare a reaction buffer appropriate for the specific kinase,

containing the kinase, its substrate (e.g., a peptide), and ATP. Prepare serial dilutions of the

bromo-substituted dichlorophthalazine derivatives and a known kinase inhibitor (positive

control).

Reaction Initiation: In a 96-well plate, add the kinase and the test compound (or control) and

incubate for a predetermined time (e.g., 15 minutes) at room temperature.

Start the Kinase Reaction: Add the substrate and ATP mixture to each well to initiate the

kinase reaction. Incubate at 30°C for 1 hour.

Detection: The amount of phosphorylated substrate is measured. This can be done using

various methods, such as a luminescence-based assay (e.g., ADP-Glo™), where the

amount of ADP produced is proportional to kinase activity.

Data Analysis: The signal is inversely proportional to the kinase activity. IC₅₀ values are

determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.

Visualizations
The following diagrams illustrate a representative signaling pathway targeted by phthalazine

derivatives and a typical experimental workflow for their evaluation.
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Caption: A simplified signaling pathway of a receptor tyrosine kinase, a common target for

phthalazine-based inhibitors.
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Caption: A general experimental workflow for the synthesis and evaluation of bromo-substituted

dichlorophthalazines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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